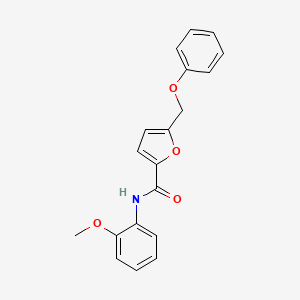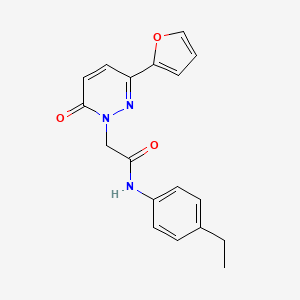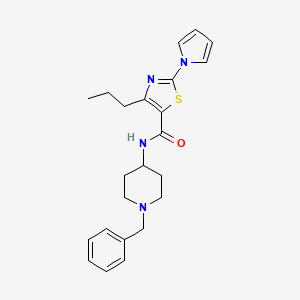
N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of Substituents: The bromo, fluoro, and chloro substituents can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and Selectfluor.
Pyrrolidine-1-carbonyl Group Addition: The pyrrolidine-1-carbonyl group can be introduced via an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be performed on the nitro or carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The halogen substituents (bromo, fluoro, chloro) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA. The molecular targets and pathways involved might include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate their activity.
DNA Intercalation: Intercalating into DNA to disrupt replication or transcription.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline: The parent compound of the quinoline family.
N-(4-Bromo-2-fluorophenyl)-6-chloroquinolin-4-amine: A structurally similar compound without the pyrrolidine-1-carbonyl group.
Uniqueness
N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C20H16BrClFN3O |
|---|---|
分子量 |
448.7 g/mol |
IUPAC名 |
[4-(4-bromo-2-fluoroanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H16BrClFN3O/c21-12-3-5-18(16(23)9-12)25-19-14-10-13(22)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) |
InChIキー |
PVZAHQSSBSVSGB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Br)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11275649.png)
![9-(2-ethoxyphenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11275654.png)

![2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11275681.png)

![N-(2,3-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275694.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11275696.png)




![2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11275730.png)
![ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B11275737.png)
